molecular formula C7H9N5O B15276179 (2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol

(2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B15276179
M. Wt: 179.18 g/mol
InChI Key: NZGVQRDSODXSSX-UHFFFAOYSA-N
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Description

(2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol: is a heterocyclic compound that contains both triazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones with benzaldehydes in ethanol under basic conditions to form chalcones. These chalcones are then reacted with thiosemicarbazide in dry ethanol containing sodium hydroxide to afford pyrazolin-N-thioamides. Further reactions with various ketones yield the desired compound .

Industrial Production Methods: Large-scale synthesis of similar compounds often involves optimizing reaction conditions to improve yield and reduce costs. For instance, using acetonitrile as a solvent instead of 1,4-dioxane and replacing expensive catalysts with more affordable alternatives like copper(I) oxide .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole or pyrazole rings, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sodium hydroxide.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities .

Biology: In biological research, it is used to study the interactions of triazole and pyrazole derivatives with various biological targets, including enzymes and receptors.

Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions .

Comparison with Similar Compounds

Uniqueness: The unique combination of triazole and pyrazole rings in (2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol provides it with distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

(2-methyltriazol-4-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C7H9N5O/c1-12-10-4-6(11-12)7(13)5-2-8-9-3-5/h2-4,7,13H,1H3,(H,8,9)

InChI Key

NZGVQRDSODXSSX-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)C(C2=CNN=C2)O

Origin of Product

United States

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